2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid
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Description
This compound, also known as 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid, has a CAS Number of 1207175-98-1 . It has a molecular weight of 245.28 and its IUPAC name is (3-{[(tert-butoxycarbonyl)amino]methyl}-3-oxetanyl)acetic acid .
Synthesis Analysis
The synthesis pathway for a similar compound, (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valine, involves the protection of the amine group, followed by the formation of the oxetane ring and subsequent deprotection of the amine group.Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(4-8(13)14)6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.28 .Scientific Research Applications
- MFCD14586426 serves as a valuable building block for peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows controlled amino acid coupling, making it useful in creating custom peptides for drug development, bioconjugation, and proteomics research .
- The oxetane ring can undergo bioorthogonal reactions with specific functional groups in biological systems. Researchers have used MFCD14586426 as a bioorthogonal handle for labeling proteins, studying cellular processes, and imaging live cells.
Peptide Synthesis and Drug Development
Chemical Biology and Bioorthogonal Chemistry
properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(4-8(13)14)6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKIHJCDPRFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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